TG-1701 - 1858206-58-2

TG-1701

Catalog Number: EVT-3460962
CAS Number: 1858206-58-2
Molecular Formula: C26H21F2N5O3
Molecular Weight: 489.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TG-1701 (TG-1701) is an investigational, orally available, small molecule that functions as a highly selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK) []. BTK plays a crucial role in the B-cell antigen receptor (BCR) signaling pathway, which is essential for the development, activation, and survival of B cells []. TG-1701 exhibits superior selectivity for BTK compared to ibrutinib, as demonstrated in in vitro whole kinome screening []. This enhanced selectivity may translate to improved efficacy and safety profiles.

Mechanism of Action

TG-1701 exerts its antitumor activity by irreversibly binding to the BTK protein []. This irreversible binding prevents the activation of the BCR signaling pathway, effectively blocking the signals required for B-cell survival and proliferation []. Inhibition of BTK through this mechanism has shown efficacy in preclinical and clinical studies against various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [, , ].

Research suggests that TG-1701's mechanism also disrupts Ikaros signaling in B-cell non-Hodgkin lymphoma []. Ikaros plays a role in regulating gene expression in lymphocytes. By disrupting Ikaros signaling, TG-1701 may be able to further inhibit the growth and survival of malignant B cells.

Interestingly, studies show that unlike some other BTK inhibitors, TG-1701 does not appear to impair the effectiveness of antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) triggered by anti-CD20 antibodies like rituximab and ublituximab [, ]. This finding suggests that TG-1701 may be a promising candidate for combination therapies with these antibodies.

Applications
  • Chronic lymphocytic leukemia (CLL): Studies show promising single-agent activity of TG-1701 in both treatment-naïve and relapsed/refractory CLL patients [, , ]. Researchers are also exploring its use in combination with ublituximab and umbralisib (U2), demonstrating enhanced depth of response compared to TG-1701 monotherapy [, ].
  • Mantle cell lymphoma (MCL): Preclinical studies suggest TG-1701 effectively inhibits tumor growth in both ibrutinib-sensitive and ibrutinib-resistant MCL models []. Clinical trials are underway to investigate its potential in MCL patients.
  • Other B-cell malignancies: TG-1701 has also shown preliminary activity in other B-cell lymphoma subtypes, such as follicular lymphoma, marginal zone lymphoma, and Waldenstrom macroglobulinemia [, ].

Properties

CAS Number

1858206-58-2

Product Name

Edralbrutinib

IUPAC Name

4-amino-1-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-3-[4-(2,6-difluorophenoxy)phenyl]-6H-pyrrolo[2,3-d]pyridazin-7-one

Molecular Formula

C26H21F2N5O3

Molecular Weight

489.5 g/mol

InChI

InChI=1S/C26H21F2N5O3/c1-2-4-21(34)32-12-11-16(13-32)33-14-18(22-23(33)26(35)31-30-25(22)29)15-7-9-17(10-8-15)36-24-19(27)5-3-6-20(24)28/h3,5-10,14,16H,11-13H2,1H3,(H2,29,30)(H,31,35)/t16-/m1/s1

InChI Key

DNPOFZXZJJDQLB-MRXNPFEDSA-N

SMILES

CC#CC(=O)N1CCC(C1)N2C=C(C3=C2C(=O)NN=C3N)C4=CC=C(C=C4)OC5=C(C=CC=C5F)F

Canonical SMILES

CC#CC(=O)N1CCC(C1)N2C=C(C3=C2C(=O)NN=C3N)C4=CC=C(C=C4)OC5=C(C=CC=C5F)F

Isomeric SMILES

CC#CC(=O)N1CC[C@H](C1)N2C=C(C3=C2C(=O)NN=C3N)C4=CC=C(C=C4)OC5=C(C=CC=C5F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.